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Compound of Interest

Compound Name: 2-Aminoindan

Cat. No.: B1194107 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Aminoindan (2-AI) is a crucial intermediate in the synthesis of various

pharmaceuticals and a notable compound in its own right within the realm of medicinal

chemistry.[1] As a rigid analog of phenethylamine, its derivatives have found applications as

β2-adrenoceptor agonists for treating conditions like asthma and COPD, antihypertensive

agents, and selective dopamine D3 receptor antagonists.[1][2] This document provides detailed

protocols for several common synthetic routes to 2-aminoindan, presenting quantitative data in

structured tables and visualizing the workflows for clarity.

Method 1: One-Pot Reductive Amination of 2-
Indanone
This method is a highly efficient and direct approach to synthesizing 2-aminoindan. It involves

the reaction of 2-indanone with an amine source in the presence of a reducing agent, typically

catalytic hydrogenation. The one-pot nature of this procedure makes it advantageous for large-

scale production.[1][3]

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1194107?utm_src=pdf-interest
https://www.benchchem.com/product/b1194107?utm_src=pdf-body
https://patents.google.com/patent/CN113801033A/en
https://patents.google.com/patent/CN113801033A/en
https://patents.google.com/patent/EP1487781B1/en
https://www.benchchem.com/product/b1194107?utm_src=pdf-body
https://www.benchchem.com/product/b1194107?utm_src=pdf-body
https://patents.google.com/patent/CN113801033A/en
https://www.chemicalbook.com/synthesis/indan-2-amine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Starting Material 2-Indanone [3]

Reagents
Benzylamine, Isopropanol,

Glacial Acetic Acid
[3]

Catalyst Palladium on Carbon (Pd/C) [3]

Hydrogen Pressure 3 MPa (approx. 435 psi) [3]

Temperature 80 °C [3]

Yield 93% [3]

Experimental Protocol
Reaction Setup: In a suitable autoclave, combine 150 g of 2-indanone, 145 g of

benzylamine, 600 ml of isopropanol, and 8 ml of glacial acetic acid.[3]

Catalyst Addition: Carefully add 20 g of palladium-carbon (Pd/C) catalyst to the mixture.[3]

Hydrogenation: Seal the autoclave and introduce hydrogen gas until the pressure reaches 3

MPa.[3]

Reaction: Heat the mixture to 80 °C while stirring. Maintain these conditions until the reaction

is complete, as monitored by an appropriate method (e.g., TLC, GC-MS).[3]

Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the

hydrogen gas.

Purification: Filter the reaction mixture under pressure to remove the Pd/C catalyst.

Concentrate the resulting filtrate and purify by rectification to obtain the final product, 2-
aminoindan.[3] A yield of approximately 140 g (93%) can be expected.[3]
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Caption: One-pot reductive amination of 2-indanone.

Method 2: Synthesis via the Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones or aldehydes.

[4][5][6] It utilizes formamide or ammonium formate as both the nitrogen source and the

reducing agent, typically requiring high temperatures.[5][7] The reaction proceeds through an

N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[4]

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1194107?utm_src=pdf-body-img
https://grokipedia.com/page/Leuckart_reaction
https://en.wikipedia.org/wiki/Leuckart_reaction
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amines/Synthesis_of_Amines/The_Leuckart_Reaction
https://en.wikipedia.org/wiki/Leuckart_reaction
https://www.mdpi.com/2624-781X/4/1/7
https://grokipedia.com/page/Leuckart_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Starting Material Ketone (e.g., 2-Indanone) [5][7]

Reagents
Ammonium Formate or

Formamide
[5][8]

Temperature
120-130 °C (Ammonium

Formate)
[5][8]

>165 °C (Formamide) [5]

Key Intermediate N-formyl-2-aminoindan [4]

Final Step Acid Hydrolysis [4]

General Experimental Protocol
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix the ketone

(e.g., 2-indanone) with 2-5 equivalents of ammonium formate.[4] Formic acid may be used

as a co-solvent.

Reaction: Heat the mixture to the required temperature (typically 150–200 °C) and maintain

reflux until the formation of the N-formyl intermediate is complete.[4]

Hydrolysis: Cool the reaction mixture and add an acid (e.g., HCl). Heat the mixture again to

hydrolyze the N-formyl intermediate to the free amine.

Work-up and Purification: After hydrolysis, cool the mixture and basify with a strong base

(e.g., NaOH) to liberate the free amine. Extract the product with an organic solvent, dry the

organic layer, and purify by distillation or chromatography.
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Caption: Leuckart reaction pathway for 2-aminoindan synthesis.

Method 3: Synthesis from 1-Indanone via Oximation
and Reduction
This multi-step route starts from the more readily available 1-indanone. The process involves

bromination, a Gabriel synthesis for amine introduction, and a Wolff-Kishner reduction, or

alternatively, an oximation followed by reduction.[1][9] The oximation route avoids some of the

harsher reagents of other methods.
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Parameter Value Reference

Starting Material 1-Indanone derivatives [1][9]

Step 1 Reagents Hydroxylamine (for oximation) [1]

Step 2 Reagents
Boron metal reduction

reagents (e.g., NaBH₄)
[1]

Step 2 Catalyst
Lewis Acids (e.g., Aluminum

Chloride)
[1]

Key Feature
Synchronous reduction of

carbonyl and oxime groups
[1]

General Experimental Protocol
Oximation: Dissolve the 1-indanone derivative in a suitable solvent (e.g., ethanol). Add

hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate) and heat the

mixture to form the corresponding 1-indanone oxime.

Reduction: In a separate flask, prepare a solution of a Lewis acid (e.g., aluminum chloride) in

an appropriate solvent. Add a boron-based reducing agent.

Combined Reduction: Add the 1-indanone oxime from the previous step to the reducing

agent mixture. This step synchronously reduces the oxime to an amine and the ketone (if still

present) to a methylene group, yielding the 2-aminoindan derivative.[1]

Work-up and Purification: Quench the reaction carefully, typically with an acidic workup

followed by basification to isolate the amine. Purify the product using standard techniques

like extraction and distillation or chromatography.

Synthetic Pathway
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Caption: Synthesis of 2-aminoindan derivatives from 1-indanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 2-
Aminoindan]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194107#2-aminoindan-synthesis-protocols-and-
procedures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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